Einecs 238-647-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 238-647-8 is a unique identifier assigned to a chemical substance under the EU regulatory framework. EINECS 238-647-8 is likely a commercially relevant compound, possibly used in industrial applications such as polymers, agrochemicals, or specialty chemicals. Regulatory data for this entry would typically include hazard classifications, labeling requirements, and safe handling protocols under regulations like REACH and CLP .

Properties

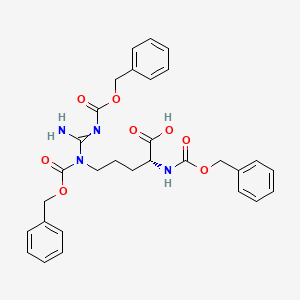

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N'-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGAXJCIEJGVFV-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Einecs 238-647-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds .

Scientific Research Applications

Einecs 238-647-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemical products, contributing to advancements in materials science and engineering .

Mechanism of Action

The mechanism of action of Einecs 238-647-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Data Validation

Q & A

Q. How can interdisciplinary teams harmonize conflicting interpretations of EINECS 238-647-8’s environmental impact?

- Methodological Answer: Organize consensus workshops with ecotoxicologists, chemists, and statisticians. Develop a unified framework for risk assessment, integrating lifecycle analysis (LCA) and probabilistic modeling. Publish a joint position paper with transparent conflict-of-interest disclosures .

Tables for Comparative Analysis

Table 1 : Comparison of Analytical Techniques for Purity Assessment

| Technique | Sensitivity | Limitations | Best Use Case |

|---|---|---|---|

| HPLC | 0.1% | Requires pure standards | Quantifying major impurities |

| NMR | 1–5% | Low sensitivity | Structural confirmation |

| LC-MS | 0.01% | High cost | Trace degradation product ID |

Table 2 : Resolving Data Contradictions in Toxicity Studies

| Factor | Impact on Results | Mitigation Strategy |

|---|---|---|

| Cell line variability | Differing metabolic pathways | Use isogenic cell panels |

| Exposure duration | Time-dependent cytotoxicity | Standardize to OECD TG 432 (48 hours) |

| Solvent carrier | Carrier toxicity masking compound effects | Use inert solvents (e.g., DMSO < 0.1% v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.